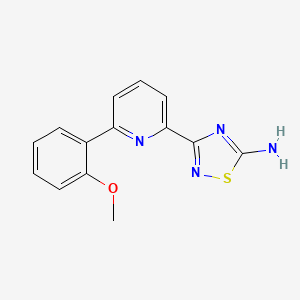
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methoxyphenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 2-bromo-3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzoxazoles.
Applications De Recherche Scientifique
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-3-phenyl-1,2-benzoxazole
- 7-Bromo-3-(4-methoxyphenyl)-1,2-benzoxazole
- 7-Bromo-3-(2-hydroxyphenyl)-1,2-benzoxazole
Uniqueness
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C14H10BrNO2 |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
7-bromo-3-(2-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H10BrNO2/c1-17-12-8-3-2-5-9(12)13-10-6-4-7-11(15)14(10)18-16-13/h2-8H,1H3 |
Clé InChI |
IORYYGWMVXUHHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NOC3=C2C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


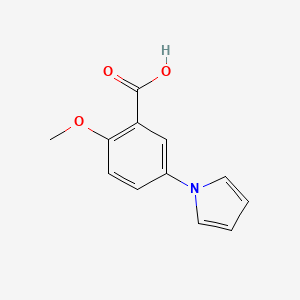
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
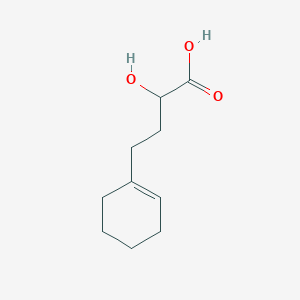
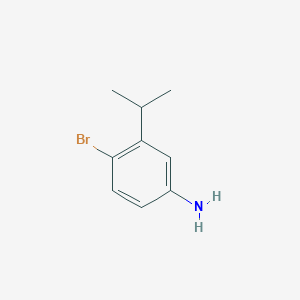
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

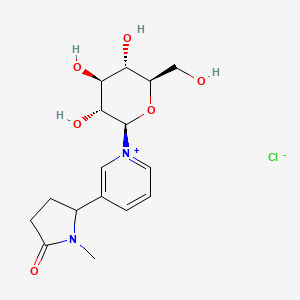
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)





